2-(1,3-benzothiazol-2-yloxy)-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yloxy)-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound that features a benzothiazole moiety and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yloxy)-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. The starting materials might include benzothiazole derivatives and quinoline derivatives, which undergo various reactions such as nucleophilic substitution, cyclization, and oxidation.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the benzothiazole or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of benzothiazole and quinoline are often studied for their potential as therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific enzymes or receptors, leveraging the unique structural features of the compound.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action for compounds like 2-(1,3-benzothiazol-2-yloxy)-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Quinoline Derivatives: Often studied for their antimalarial and anti-inflammatory effects.
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-yloxy)-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone lies in its combined structural features, which may confer unique electronic, chemical, and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C23H20N2O2S4 |
---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)-1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C23H20N2O2S4/c1-12-9-13(2)19-14(10-12)18-20(30-31-21(18)28)23(3,4)25(19)17(26)11-27-22-24-15-7-5-6-8-16(15)29-22/h5-10H,11H2,1-4H3 |
InChI Key |
WAHHGBRHCKTPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)COC4=NC5=CC=CC=C5S4)(C)C)SSC3=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.